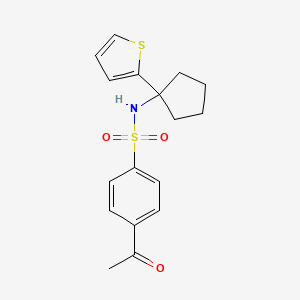
4-アセチル-N-(1-(チオフェン-2-イル)シクロペンチル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide, commonly known as ACPBS, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. It is a part of the thiophene class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular formula of ACPBS is C17H19NO3S2, and it has a molecular weight of 349.46. As a thiophene derivative, it contains a five-membered heteroaromatic ring with a sulfur atom at one position .Chemical Reactions Analysis
While specific chemical reactions involving ACPBS are not detailed in the retrieved information, thiophene and its derivatives are known to be versatile in their chemical reactivity. They can participate in a variety of reactions, contributing to their wide range of therapeutic properties .Physical And Chemical Properties Analysis
Thiophene, the core structure in ACPBS, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . Specific physical and chemical properties of ACPBS are not provided in the retrieved information.作用機序
Target of Action
Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties .
Mode of Action
It is known that the compound’s interaction with its targets can lead to various physiological changes .
Biochemical Pathways
Compounds containing a thiophene nucleus have been reported to have diverse applications in medicinal chemistry and material science .
Result of Action
Compounds containing a thiophene nucleus have been reported to have a wide range of therapeutic properties .
実験室実験の利点と制限
4-acetyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide has several advantages as a research tool, including its high potency and selectivity for BTK inhibition. It also has favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 4-acetyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide has some limitations, including its relatively low aqueous solubility and potential off-target effects at high concentrations.
将来の方向性
Future research on 4-acetyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide could focus on its potential as a therapeutic agent for B-cell malignancies. Clinical trials are currently underway to evaluate the safety and efficacy of 4-acetyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide in patients with CLL, MCL, and DLBCL. Other potential future directions could include the investigation of 4-acetyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide in combination with other targeted therapies, as well as the development of more potent and selective BTK inhibitors.
合成法
4-acetyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis starts with the preparation of 1-(thiophen-2-yl)cyclopentan-1-amine, which is then reacted with 4-acetylbenzenesulfonyl chloride to yield the final product.
科学的研究の応用
腐食抑制
チオフェン誘導体は、対象の化合物も含まれ、腐食抑制剤として工業化学で応用されています 。これらの化合物は、水分や腐食性化学物質などの環境要因による劣化から金属や合金を保護します。金属表面に保護層を形成することで、腐食を防止または軽減します。
有機半導体
チオフェン環系は、有機半導体の開発において重要な役割を果たしています 。これらの材料は、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)などの電子デバイスに不可欠です。チオフェンの共役構造は効率的な電荷輸送を可能にするため、これらの用途において貴重な構成要素となっています。
薬理学的特性
チオフェン系分子は、さまざまな薬理学的特性を示し、創薬において魅力的な存在となっています。
- 抗がん剤: 一部のチオフェン誘導体は、有望な抗がん活性を示しています .
- 抗炎症剤: チオフェン骨格を持つ特定の化合物は、抗炎症作用を有しています .
- 抗菌剤: チオフェンは、抗菌効果を示すことが実証されています .
- 降圧剤および抗アテローム性動脈硬化剤: その他の誘導体は、降圧作用および抗アテローム性動脈硬化作用を示しています .
生物活性化合物
研究者たちは、チオフェン類似体を潜在的な生物活性化合物として注目しています 。生物系への多様な影響により、創薬の対象として魅力的な存在となっています。
合成戦略
チオフェン誘導体には、いくつかの合成方法があります。
- ゲヴァルト反応: 硫黄、α-メチレンカルボニル化合物、α-シアノエステルを反応させて、アミノチオフェン誘導体を生成する縮合反応です .
- パアル・クノル反応: 1,4-ジカルボニル化合物を硫化剤として五硫化リン(P~4~S~10~)と縮合させる反応です .
金属イオン化学センシング
対象の化合物は、さまざまな金属イオン(例:Al3+, Ba2+, Cu2+, Zn2+)に対する選択性を持つ化学センサーとして研究することができます 。選択性は、環境モニタリングや医療診断で使用される化学センサーにとって重要な特徴です。
要約すると、4-アセチル-N-(1-(チオフェン-2-イル)シクロペンチル)ベンゼンスルホンアミドは、腐食抑制、有機エレクトロニクス、薬理学など、幅広い用途を持つ汎用性の高い化合物です。その独自の特性は、科学者たちを魅了し、さらなる研究を促しています。 🌟
特性
IUPAC Name |
4-acetyl-N-(1-thiophen-2-ylcyclopentyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-13(19)14-6-8-15(9-7-14)23(20,21)18-17(10-2-3-11-17)16-5-4-12-22-16/h4-9,12,18H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIFWQZGDPKPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
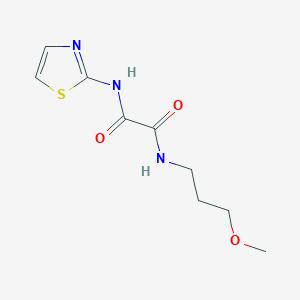
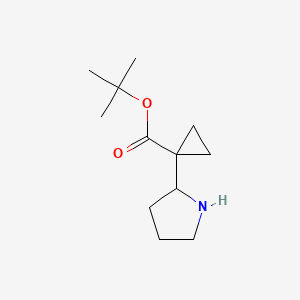
![N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2424304.png)
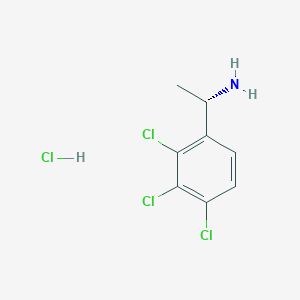
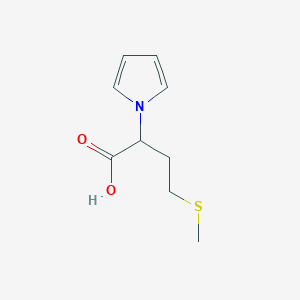
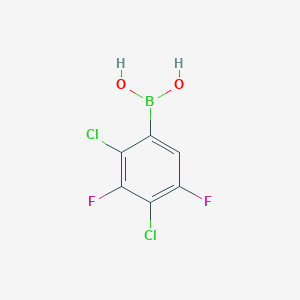
![2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2424310.png)
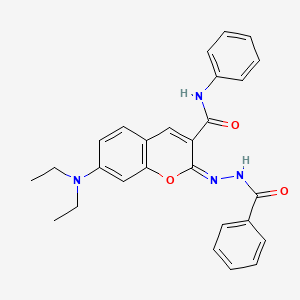
![1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2424314.png)
![N-(4-acetylphenyl)-2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2424315.png)
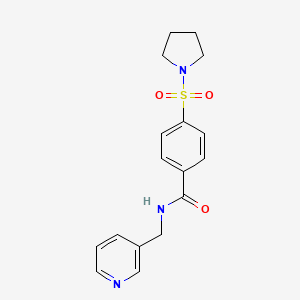
![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2424320.png)
![7-Chloro-1-(2-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2424321.png)
![2-fluoro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2424323.png)
